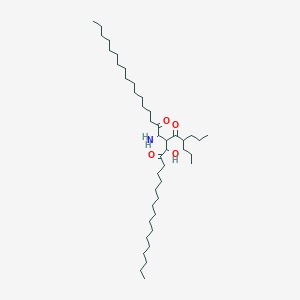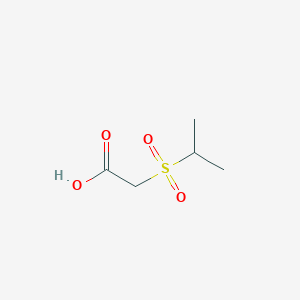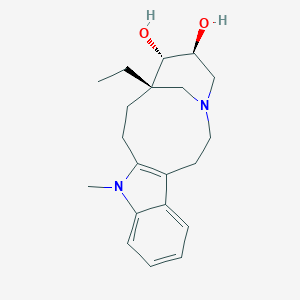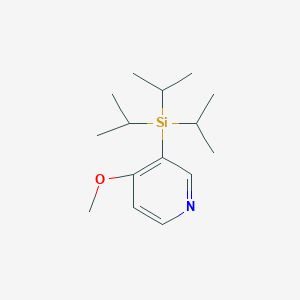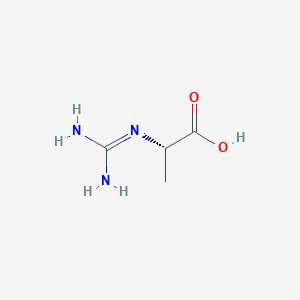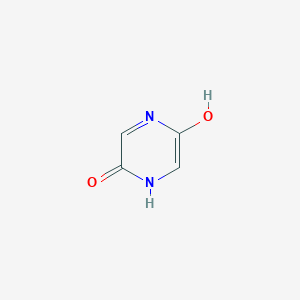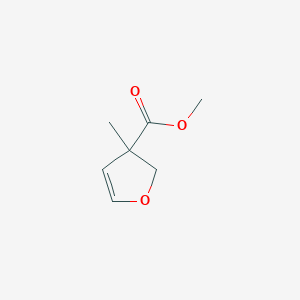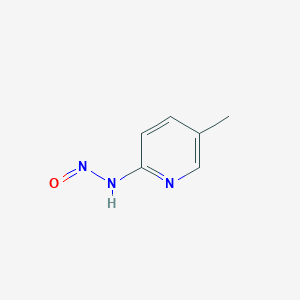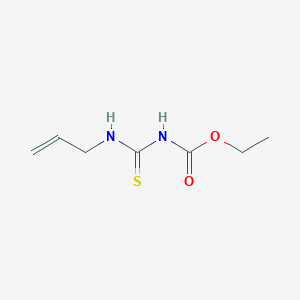
Ethyl N-(prop-2-enylcarbamothioyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(prop-2-enylcarbamothioyl)carbamate, also known as EPTC, is a herbicide that is widely used in agriculture. It is a pre-emergent herbicide, which means that it is applied to the soil before the crop is planted to prevent the growth of weeds. EPTC is an important tool for farmers to increase crop yield and reduce weed competition.
Mecanismo De Acción
Ethyl N-(prop-2-enylcarbamothioyl)carbamate inhibits the activity of an enzyme called acetolactate synthase (ALS). ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, Ethyl N-(prop-2-enylcarbamothioyl)carbamate prevents the growth of weeds and allows the crop to grow without competition.
Efectos Bioquímicos Y Fisiológicos
Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been shown to affect the metabolism of plants. It inhibits the biosynthesis of branched-chain amino acids, which leads to a reduction in protein synthesis. Ethyl N-(prop-2-enylcarbamothioyl)carbamate also affects the activity of other enzymes involved in plant metabolism, such as pyruvate dehydrogenase and citrate synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-(prop-2-enylcarbamothioyl)carbamate is a useful tool for studying plant physiology and metabolism. It allows researchers to study the effects of herbicides on plant growth and development. However, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has limitations in lab experiments. It is toxic to humans and animals, and must be handled with care. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has a short half-life in soil, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for research on Ethyl N-(prop-2-enylcarbamothioyl)carbamate. One area of interest is the development of new herbicides that target different enzymes involved in plant metabolism. Another area of research is the use of Ethyl N-(prop-2-enylcarbamothioyl)carbamate in combination with other herbicides to increase efficacy and reduce the development of herbicide-resistant weeds. Finally, there is a need for research on the environmental impact of Ethyl N-(prop-2-enylcarbamothioyl)carbamate and its potential effects on non-target organisms.
Conclusion:
Ethyl N-(prop-2-enylcarbamothioyl)carbamate is an important herbicide that is widely used in agriculture. It inhibits the activity of acetolactate synthase, which prevents the growth of weeds and allows the crop to grow without competition. Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been extensively studied for its herbicidal properties and its potential use in controlling invasive plant species. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate is a useful tool for studying plant physiology and metabolism. However, it has limitations in lab experiments and must be handled with care. Future research on Ethyl N-(prop-2-enylcarbamothioyl)carbamate will focus on the development of new herbicides, the use of Ethyl N-(prop-2-enylcarbamothioyl)carbamate in combination with other herbicides, and the environmental impact of Ethyl N-(prop-2-enylcarbamothioyl)carbamate.
Métodos De Síntesis
Ethyl N-(prop-2-enylcarbamothioyl)carbamate can be synthesized through a reaction between ethyl isothiocyanate and propenylcarbamic acid. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops, including corn, soybeans, and wheat. Ethyl N-(prop-2-enylcarbamothioyl)carbamate has also been studied for its potential use in controlling invasive plant species. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been used as a tool to study the physiology of plant growth and development.
Propiedades
Número CAS |
136646-36-1 |
|---|---|
Nombre del producto |
Ethyl N-(prop-2-enylcarbamothioyl)carbamate |
Fórmula molecular |
C7H12N2O2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
ethyl N-(prop-2-enylcarbamothioyl)carbamate |
InChI |
InChI=1S/C7H12N2O2S/c1-3-5-8-6(12)9-7(10)11-4-2/h3H,1,4-5H2,2H3,(H2,8,9,10,12) |
Clave InChI |
MXJYTANPVIRDRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=S)NCC=C |
SMILES canónico |
CCOC(=O)NC(=S)NCC=C |
Sinónimos |
Carbamic acid, [(2-propenylamino)thioxomethyl]-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




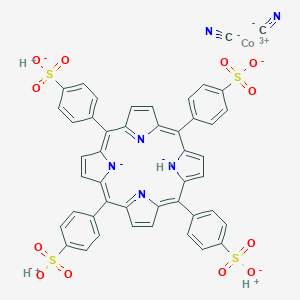
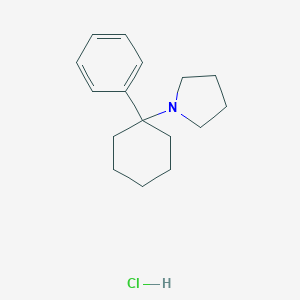
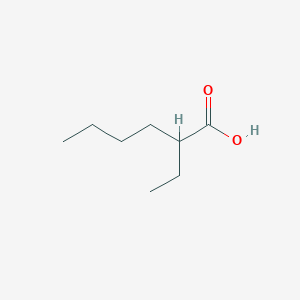
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
